molecular formula C16H20N2O B12541336 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine CAS No. 143504-83-0

3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine

Cat. No.: B12541336
CAS No.: 143504-83-0
M. Wt: 256.34 g/mol
InChI Key: LUXGWNSOWBGAJI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine is an organic compound with a complex structure that includes both methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to the desired diamine compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .

Scientific Research Applications

3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

143504-83-0

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropane-1,2-diamine

InChI

InChI=1S/C16H20N2O/c1-19-15-9-7-13(8-10-15)11-16(18,12-17)14-5-3-2-4-6-14/h2-10H,11-12,17-18H2,1H3

InChI Key

LUXGWNSOWBGAJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)(C2=CC=CC=C2)N

Origin of Product

United States

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